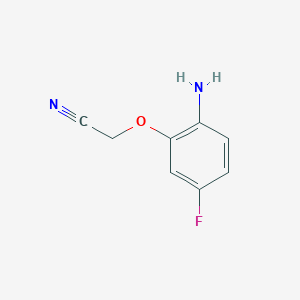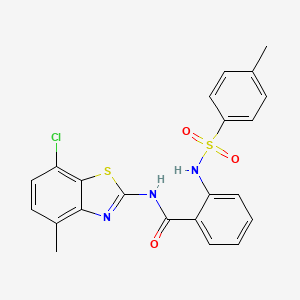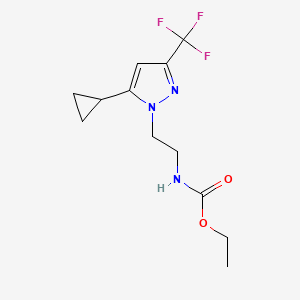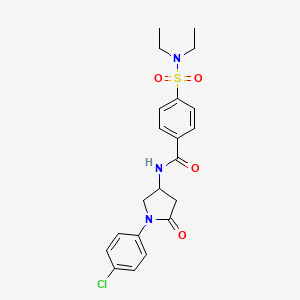
2-(2-Amino-5-fluorophenoxy)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Amino-5-fluorophenoxy)acetonitrile is a chemical compound with the CAS number 1016736-33-6 . It has a molecular formula of C8H7FN2O and a molecular weight of 166.1523832 .
Molecular Structure Analysis
The molecular structure of 2-(2-Amino-5-fluorophenoxy)acetonitrile consists of 8 carbon atoms, 7 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 1 oxygen atom .Applications De Recherche Scientifique
Fluorinated Compounds in Medical Research
Fluorinated Pyrimidines in Cancer Therapy
Fluorinated compounds, such as 5-Fluorouracil (5-FU), have been extensively studied for their roles in cancer treatment. 5-FU is one of the most widely used chemotherapy agents, treating over 2 million cancer patients annually. Research has focused on the synthesis of 5-FU, including methods incorporating radioactive and stable isotopes to study its metabolism and biodistribution. Beyond its role in inhibiting thymidylate synthase (TS), recent studies have explored its impact on RNA and DNA-modifying enzymes, highlighting its potential in personalized medicine for cancer treatment (Gmeiner, 2020).
Chlorogenic Acid's Pharmacological Profile
Chlorogenic Acid (CGA) demonstrates a broad spectrum of biological and pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. It has potential applications in treating metabolic disorders such as cardiovascular disease, diabetes, and obesity. CGA's hepatoprotective effects have been observed in animals, suggesting its use as a natural food additive to replace synthetic antibiotics, potentially reducing medical costs (Naveed et al., 2018).
Exploring Hydrophilic Interaction Chromatography (HILIC)
HILIC has been identified as a valuable alternative for the separation of polar, weakly acidic, or basic samples, including drugs and metabolites. This technique benefits from its complementary selectivity to reversed-phase chromatography, making it suitable for complex separation tasks in pharmaceutical research (Jandera, 2011).
Advancements in Fluorinated Material Research
Nanostructured Luminescent Micelles
Recent advancements have been made in the development of nanostructured luminescent micelles for sensing applications. These micelles, designed to detect nitroaromatic and nitramine explosives, showcase the potential of fluorinated compounds in creating sensitive and selective sensors for hazardous materials, with applications extending into bioimaging and drug delivery (Paria et al., 2022).
NMR Studies on Fluorinated Graphite Intercalation Compounds (FGICs)
Investigations into FGICs reveal insights into the dynamics, structure, and bonding of fluorinated compounds within graphite matrices. This research has implications for understanding the interactions at the molecular level, potentially informing the design of new materials for electronics and energy storage applications (Panich, 1993).
Propriétés
IUPAC Name |
2-(2-amino-5-fluorophenoxy)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c9-6-1-2-7(11)8(5-6)12-4-3-10/h1-2,5H,4,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFRWBLIAIXVOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OCC#N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Amino-5-fluorophenoxy)acetonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-tert-butylbenzoate](/img/structure/B2396621.png)


![5-Bromo-N-[cyano(cyclopropyl)methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2396624.png)


![3-Cyclopropyl-1-[1-(3-phenylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2396629.png)
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromofuran-2-carboxamide](/img/structure/B2396631.png)



![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2396636.png)

